Allyl(2,2-diethoxyethyl)sulfane
Overview
Description
Allyl(2,2-diethoxyethyl)sulfane is an organic compound with the molecular formula C9H18O2S It is characterized by the presence of a propene group attached to a thioether, which is further substituted with a diethoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl(2,2-diethoxyethyl)sulfane typically involves the reaction of 3-chloropropene with 2,2-diethoxyethanethiol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group displaces the chlorine atom on the propene, forming the desired thioether product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are used to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
Allyl(2,2-diethoxyethyl)sulfane undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The propene group can undergo electrophilic addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), inert solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiols.
Substitution: Halogenated propene derivatives.
Scientific Research Applications
Allyl(2,2-diethoxyethyl)sulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized thioethers.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Allyl(2,2-diethoxyethyl)sulfane depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The thioether group can undergo oxidation or reduction, influencing the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-((2,2-Dimethoxyethyl)thio)propene: Similar structure but with methoxy groups instead of ethoxy groups.
3-((2,2-Diethoxyethyl)thio)butene: Similar structure but with a butene group instead of a propene group.
3-((2,2-Diethoxyethyl)thio)pentene: Similar structure but with a pentene group instead of a propene group.
Uniqueness
Allyl(2,2-diethoxyethyl)sulfane is unique due to the presence of both a diethoxyethyl group and a propene group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-(2,2-diethoxyethylsulfanyl)prop-1-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2S/c1-4-7-12-8-9(10-5-2)11-6-3/h4,9H,1,5-8H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPNPBPAAVCQLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CSCC=C)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50233881 | |
Record name | 3-((2,2-Diethoxyethyl)thio)propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.31 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84824-84-0 | |
Record name | 3-[(2,2-Diethoxyethyl)thio]-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84824-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-((2,2-Diethoxyethyl)thio)propene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084824840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-((2,2-Diethoxyethyl)thio)propene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50233881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(2,2-diethoxyethyl)thio]propene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.551 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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